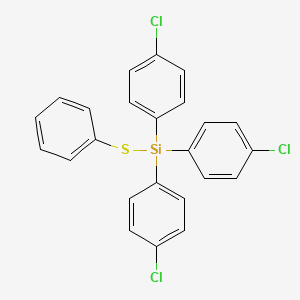
4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol is an organic compound that features a benzofuran ring fused with a butenol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a benzofuran derivative and an ethylbutenol precursor, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring or the butenol side chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: mCPBA, potassium permanganate (KMnO4)
Reducing agents: NaBH4, LiAlH4
Solvents: THF, dichloromethane, ethanol (EtOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism by which 4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity . The compound’s structure allows it to fit into binding sites on enzymes or receptors, influencing their function and triggering downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-1-benzofuran-3-yl acetic acid
- 2,4,6-Trihydroxy-2-(4-hydroxybenzyl)-2,3-dihydro-1-benzofuran-3-yl hydrogen sulfate
Uniqueness
4-(2,3-Dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol is unique due to its specific combination of a benzofuran ring and an ethylbutenol side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
93391-87-8 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1-benzofuran-3-yl)-2-ethylbut-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c1-2-11(9-15)7-8-12-10-16-14-6-4-3-5-13(12)14/h3-7,12,15H,2,8-10H2,1H3 |
Clave InChI |
VCPQPTOGMGQKNF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCC1COC2=CC=CC=C12)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


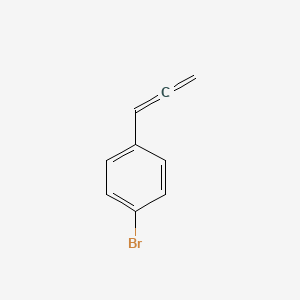

![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)
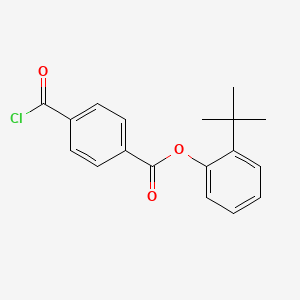

![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
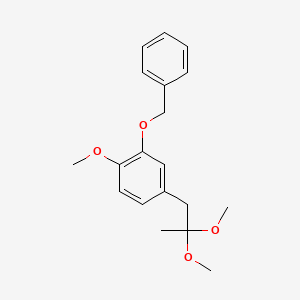
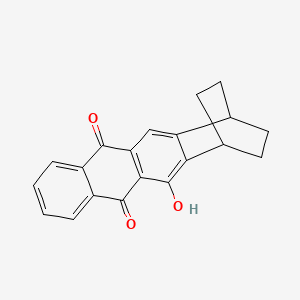
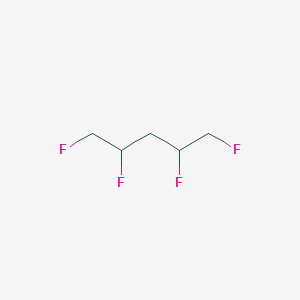

![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
